2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene
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Overview
Description
2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a vinyl group substituted with a 3,5-dimethoxyphenyl group, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organoboron compounds and halides . The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorinating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chlorinating agents like thionyl chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-phenylamine
- 3,5-Dimethoxyphenyl derivatives
Comparison: Compared to other similar compounds, 2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene is unique due to its thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors .
Properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C14H14O2S/c1-15-12-8-11(9-13(10-12)16-2)5-6-14-4-3-7-17-14/h3-10H,1-2H3/b6-5- |
InChI Key |
URRYDXXEGGXDQJ-WAYWQWQTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=CC=CS2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CS2)OC |
Origin of Product |
United States |
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